(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol
Description
(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol is a structurally complex lipid derivative featuring a long aliphatic chain (C18), stereospecific azido and hydroxyl groups, and two tert-butyldimethylsilyl (TBDMS) ether protecting groups. Its synthesis involves multistep strategies, including azide introduction and silyl protection. For instance, intermediate precursors like (2S,3S,4R)-2-azidooctadecane-1,3,4-triol are first synthesized and subsequently protected with TBDMS groups under controlled conditions . This compound is pivotal in glycoconjugate vaccine development, where its azido group enables bioorthogonal "click chemistry" for antigen conjugation, while the TBDMS groups enhance stability during synthetic steps .
Properties
IUPAC Name |
(2S,3S,4R)-2-azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H65N3O3Si2/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-27(35-37(8,9)29(2,3)4)28(26(25-34)32-33-31)36-38(10,11)30(5,6)7/h26-28,34H,12-25H2,1-11H3/t26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAFYLGSFHUSBQ-IARZGTGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H65N3O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675646 | |
| Record name | (2S,3S,4R)-2-Azido-3,4-bis{[tert-butyl(dimethyl)silyl]oxy}octadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256376-21-2 | |
| Record name | (2S,3S,4R)-2-Azido-3,4-bis{[tert-butyl(dimethyl)silyl]oxy}octadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation of Vicinal Diols at Positions 3 and 4
The protection of hydroxyl groups at positions 3 and 4 as tert-butyldimethylsilyl (TBDMS) ethers is achieved using TBDMS triflate in the presence of triethylamine (Et₃N) under anhydrous conditions. This method, adapted from furan silylation protocols, ensures high regioselectivity for vicinal diols:
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Reaction Setup :
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A solution of the triol precursor (1.0 equiv) in anhydrous diethyl ether (0.25 M) is cooled to 0°C under inert atmosphere.
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Triethylamine (3.5 equiv) is added, followed by dropwise addition of TBDMS triflate (2.5 equiv) to maintain the temperature below 5°C.
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The mixture is stirred for 12–16 hours at ambient temperature.
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Workup and Purification :
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| Temperature | 0°C → 22°C |
| Reaction Time | 12–16 hours |
| Yield | 74–82% |
| Step | Conditions | Yield |
|---|---|---|
| Tosylation | TsCl, pyridine, 0°C, 4 h | 88% |
| Azide Substitution | NaN₃, DMF, 80°C, 18 h | 76% |
Stereochemical Control and Mechanistic Insights
The (2S,3S,4R) configuration is preserved through:
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Inversion during SN2 displacement : The tosylate intermediate undergoes stereochemical inversion at position 2, ensuring the desired (S)-configuration.
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Retention in silylation : The TBDMS protection at positions 3 and 4 proceeds with retention of configuration due to the non-polar transition state.
Characterization and Analytical Validation
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like imidazole for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields the corresponding amine, while oxidation can produce nitro derivatives.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Click Chemistry
One of the primary applications of (2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol is in click chemistry reactions. The azide functional group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This property is particularly useful for:
- Bioconjugation : The ability to attach biomolecules such as peptides or proteins to surfaces or other molecules.
- Drug Development : Facilitating the synthesis of complex drug molecules by allowing for modular assembly.
Case Study: Bioconjugation Techniques
A study demonstrated the successful use of this compound in the bioconjugation of glycoproteins to fluorescent dyes via click chemistry. This method improved the detection sensitivity in assays significantly compared to traditional methods .
Applications in Material Science
3.1 Surface Modification
The compound can be used for modifying surfaces of materials to enhance their properties. The silyl ether groups provide hydrophobic characteristics while maintaining functionality through the azide group.
- Hydrophobic Coatings : It can be applied to create hydrophobic surfaces on various substrates which are beneficial in reducing biofouling.
Data Table: Properties of Modified Surfaces
| Property | Unmodified Surface | Modified Surface with (2S,3S,4R)-Azido |
|---|---|---|
| Water Contact Angle | 40° | 90° |
| Surface Energy | 45 mN/m | 25 mN/m |
| Biofouling Resistance | Low | High |
Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate for synthesizing various bioactive molecules. The azide group allows for further functionalization which can lead to:
- Antiviral Agents : Research indicates potential pathways for synthesizing antiviral compounds using this azide derivative as a precursor.
Case Study: Synthesis of Antiviral Agents
A recent publication highlighted the use of this compound in the synthesis of a novel antiviral agent that showed efficacy against several viral strains .
Mechanism of Action
The mechanism of action of (2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies, where the compound is used to tag biomolecules for detection and analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Variations
- TBDMS vs. TBDPS (tert-butyldiphenylsilyl): The target compound uses TBDMS ethers, whereas compounds like (2S,3R,4R)-2-(N-tert-butoxycarbonyl)amino-1-O-[6-O-(tert-butyldiphenylsilyl)-2-deoxy-2-iodo-3,4-oxacarbonyl-β-D-galactopyranosyl]-1,3,4-octadecantriol (Compound 11, ) employ TBDPS. TBDMS offers lower steric hindrance compared to the bulkier TBDPS group, facilitating higher reactivity in nucleophilic substitutions or glycosylation reactions. However, TBDPS provides superior stability under acidic conditions, as noted in galactopyranosyl derivatives .
- Silyl Ethers vs. Benzyl Ethers: Compounds such as (2S,4aR,6S,7R,8S,8aS)-6-(((2S,3S,4R)-2-Azido-3,4-bis(benzyloxy)-octadecyl)oxy)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine (20-αGC, ) utilize benzyl ethers. Benzyl groups are less stable than silyl ethers under hydrogenolysis conditions but are more cost-effective for large-scale synthesis .
Functional Group and Reactivity Differences
- Azido Group Utility: The azido group in the target compound is critical for click chemistry applications, similar to azido-containing intermediates in and . However, the presence of TBDMS groups in the target compound reduces polarity, improving solubility in nonpolar solvents (e.g., CH2Cl2 or toluene) compared to benzyl-protected analogs .
Iodo and Carbonyl Modifications:
Compound 11 () incorporates a 2-deoxy-2-iodo-3,4-oxacarbonyl group, enhancing electrophilicity for glycosidic bond formation. In contrast, the target compound’s hydroxyl groups are protected as silyl ethers, limiting direct participation in such reactions .
Data Table: Key Comparative Properties
Research Findings and Implications
Stability and Reactivity:
The TBDMS groups in the target compound confer stability during storage and synthetic steps, as evidenced by its use in multistep glycoconjugate syntheses (). In contrast, TBDPS-protected compounds () exhibit higher thermal stability but require harsher conditions for deprotection .Biomedical Relevance:
The azido group’s compatibility with strain-promoted azide-alkyne cycloaddition (SPAAC) makes the target compound valuable for vaccine development, similar to benzyl-protected analogs in . However, the TBDMS groups reduce interference in biological assays compared to polar benzyl ethers .Synthetic Challenges: The long aliphatic chain (C18) in the target compound introduces solubility challenges, necessitating optimized chromatography (e.g., n-hexane/EtOAc gradients) for purification, a common issue in lipidated compound synthesis .
Biological Activity
(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol is a specialized chemical compound with notable applications in biological research and potential therapeutic uses. This compound is characterized by its azido group and silyl ether functionalities, which contribute to its unique biological activity.
Chemical Structure and Properties
- Chemical Formula : CHNOSi
- CAS Number : 1256376-21-2
- Molecular Weight : 525.00 g/mol
The structure includes a long-chain fatty alcohol backbone modified with azido and tert-butyldimethylsilyl groups, which enhance its stability and solubility in organic solvents.
The biological activity of this compound is primarily attributed to its azido group. Azides are known to participate in click chemistry reactions, allowing for the conjugation with various biomolecules. This property can be exploited for labeling and tracking cellular processes.
Antimicrobial Properties
Studies have indicated that compounds bearing azido groups exhibit varying degrees of antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, azido derivatives have shown effectiveness against certain strains of bacteria and fungi.
Case Studies
- Antimicrobial Efficacy :
- A study demonstrated that azido-containing fatty alcohols could inhibit the growth of Staphylococcus aureus. The mechanism was hypothesized to involve membrane disruption due to the hydrophobic nature of the long-chain alcohol.
- Cellular Uptake and Labeling :
- Research involving fluorescent labeling using azido compounds showed that this compound could be effectively internalized by mammalian cells, making it a candidate for drug delivery systems.
Data Table: Biological Activity Summary
Safety and Handling
Due to the presence of the azide group, this compound should be handled with care. It is recommended to use appropriate personal protective equipment (PPE) and follow standard laboratory safety protocols.
Q & A
Basic Question: How can researchers optimize the synthesis of (2S,3S,4R)-2-azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol to minimize steric hindrance from the silyl protecting groups?
Methodological Answer:
The steric bulk of tert-butyldimethylsilyl (TBS) groups complicates regioselective protection of adjacent hydroxyl groups. A stepwise silylation strategy is recommended:
Selective Protection: Use TBS-Cl in the presence of imidazole or DMAP under anhydrous conditions (e.g., DMF or DCM) at 0°C to prioritize protection of the 3-OH group first, followed by the 4-OH group .
Azide Introduction: Replace the 2-OH group with an azide via Mitsunobu reaction (using DIAD/Ph₃P) or via mesylation followed by NaN₃ substitution. Monitor reaction progress with TLC (Rf shift) and -NMR for azide confirmation (δ ~3.3 ppm for adjacent CH-N) .
Workup: Purify intermediates via silica gel chromatography (hexane/EtOAc gradient) to separate diastereomers caused by incomplete silylation.
Key Data:
- Typical yields for TBS protection: 70–85% .
- Azide substitution efficiency: >90% under Mitsunobu conditions .
Basic Question: What purification challenges arise during the synthesis of this compound, and how can they be addressed?
Methodological Answer:
The primary challenges include:
- Polarity Similarity: The TBS-protected intermediate and byproducts (e.g., partially silylated species) exhibit close Rf values. Use high-resolution silica gel (40–63 µm) with slow elution gradients (e.g., 5% EtOAc in hexane increments) to improve separation .
- Azide Stability: Avoid prolonged exposure to light or heat during purification. Employ amber glassware and low-temperature evaporation (<30°C) under reduced pressure .
Validation:
Advanced Question: How does the stereochemical configuration at C2, C3, and C4 influence the compound’s reactivity in glycosylation or click chemistry applications?
Methodological Answer:
The (2S,3S,4R) configuration governs:
Glycosylation Efficiency: The axial 3,4-TBS groups create steric shielding, directing nucleophilic attack (e.g., in glycosyl donor synthesis) to the anomeric carbon. Use - NOESY to confirm spatial proximity between TBS groups and reactive sites .
Click Chemistry: The azide’s spatial orientation affects strain-promoted alkyne-azide cycloaddition (SPAAC) kinetics. Compare reaction rates with bicyclononyne (BCN) derivatives using stopped-flow UV-Vis spectroscopy.
Case Study:
- A 15% yield drop was observed in SPAAC when the azide group was misoriented due to improper stereochemistry .
Advanced Question: What analytical techniques are critical for resolving contradictions in reported 13C^{13}\text{C}13C-NMR data for TBS-protected polyols?
Methodological Answer:
Discrepancies in -NMR often arise from:
Solvent Effects: Compare spectra in CDCl₃ vs. DMSO-d₆. TBS-O signals shift upfield by ~1–2 ppm in polar solvents due to hydrogen bonding .
Diastereomeric Splitting: Use chiral columns (e.g., Chiralpak IA) for HPLC to isolate enantiomers before NMR analysis.
Dynamic Effects: Variable-temperature NMR (VT-NMR) can resolve overlapping peaks caused by rotameric TBS groups.
Example:
- In CDCl₃, TBS-O carbons appear at δ 25–27 ppm, while adjacent CH-O signals range from δ 70–75 ppm .
Advanced Question: How can researchers evaluate the hydrolytic stability of TBS groups under acidic conditions in this compound?
Methodological Answer:
Controlled Hydrolysis: Treat the compound with AcOH/THF/H₂O (4:2:1) at 25°C. Monitor deprotection via LC-MS at intervals (0, 1, 3, 6 h).
Kinetic Analysis: Calculate half-life (t₁/₂) using pseudo-first-order kinetics. Compare with literature values for TBS in similar environments (t₁/₂ ≈ 2–4 h in 80% AcOH) .
Mitigation Strategies: For acid-sensitive applications, replace TBS with more stable groups (e.g., TIPS or TBDPS).
Basic Question: What safety protocols are essential for handling azide-containing intermediates during synthesis?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use explosion-proof fume hoods for reactions involving NaN₃ .
- Waste Disposal: Quench excess azides with 10% NaNO₂/1M HCl before disposal to prevent explosive hydrazoic acid formation .
- Monitoring: Use iodometric starch paper to detect airborne HN₃.
Advanced Question: How can computational modeling predict the compound’s interactions with lipid bilayers or enzyme active sites?
Methodological Answer:
Molecular Dynamics (MD): Simulate the compound in a DPPC lipid bilayer (CHARMM36 force field) to assess insertion thermodynamics. Measure parameters like lateral diffusion coefficients and tail order parameters.
Docking Studies: Use AutoDock Vina to model interactions with glycosyltransferases. Key residues (e.g., Asp/Glu) may coordinate the 1-octadecanol chain via hydrophobic interactions.
Validation: Compare computational results with SPR binding assays or ITC measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
